molecular formula C21H16F3NO2 B4291936 N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide

N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide

Katalognummer B4291936
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: LOSSMKNXZLPRHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide, commonly known as BTF, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BTF belongs to the class of compounds known as TRPM8 antagonists, which have been shown to have promising applications in the treatment of pain, inflammation, and cancer.

Wirkmechanismus

BTF exerts its effects by selectively blocking the activity of the TRPM8 ion channel, which is involved in the transmission of pain and cold sensation. By blocking TRPM8, BTF can reduce pain and inflammation, as well as inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BTF has been shown to have a number of biochemical and physiological effects. In preclinical models, BTF has been shown to reduce pain and inflammation by blocking TRPM8-mediated calcium influx into sensory neurons. Additionally, BTF has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

BTF has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for the development of more potent and selective TRPM8 antagonists. Additionally, BTF has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further preclinical and clinical development.
However, there are also limitations to using BTF in laboratory experiments. One limitation is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, BTF may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on BTF and TRPM8 antagonists. One direction is to further explore the potential of BTF as a therapeutic agent for pain, inflammation, and cancer. This could involve testing the safety and efficacy of BTF in clinical trials, as well as developing more potent and selective TRPM8 antagonists.
Another direction is to investigate the role of TRPM8 in other physiological and pathological processes. For example, TRPM8 has been implicated in the regulation of metabolism and thermogenesis, and TRPM8 antagonists may have potential applications in the treatment of metabolic disorders.
Conclusion:
In conclusion, BTF is a promising small molecule with potential applications in the treatment of pain, inflammation, and cancer. Its mechanism of action as a TRPM8 antagonist has been well characterized, and it has been shown to have potent effects in preclinical models. While there are still limitations and unknowns regarding its safety and efficacy, further research on BTF and TRPM8 antagonists could lead to the development of novel therapeutics with significant clinical impact.

Wissenschaftliche Forschungsanwendungen

BTF has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of pain and inflammation. Additionally, BTF has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)17-8-6-16(7-9-17)20(26)25-18-10-12-19(13-11-18)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSMKNXZLPRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.